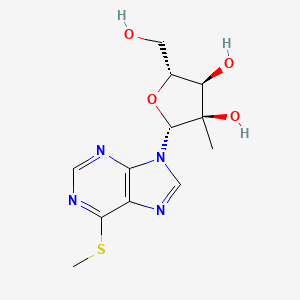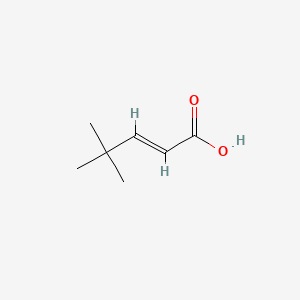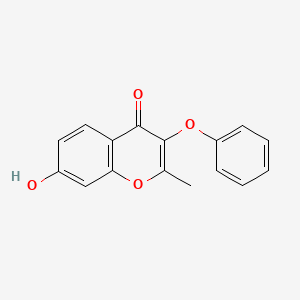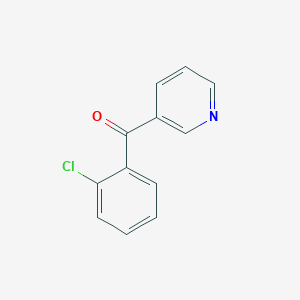
(2-Chlorophenyl)(pyridin-3-yl)methanone
Descripción general
Descripción
“(2-Chlorophenyl)(pyridin-3-yl)methanone” is a chemical compound with the CAS Number: 42374-49-2. It has a molecular weight of 217.65 and its IUPAC name is (2-chlorophenyl) (3-pyridinyl)methanone .
Molecular Structure Analysis
The InChI code for “(2-Chlorophenyl)(pyridin-3-yl)methanone” is 1S/C12H8ClNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H . For more detailed molecular structure analysis, you may refer to the related papers .Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(pyridin-3-yl)methanone” is a liquid at room temperature. For more detailed physical and chemical properties, you may refer to the related resources .Aplicaciones Científicas De Investigación
Production and Optimization of Chiral Intermediates
A study by Ni, Zhou, and Sun (2012) explored the production of a chiral intermediate, crucial for the synthesis of the anti-allergic drug Betahistine, through the biotransformation reaction catalyzed by Kluyveromyces sp. This research demonstrated the potential of using microbial cells for the stereoselective reduction of ketones, highlighting a green and efficient method for producing pharmaceutical intermediates with high enantiomeric excess and yield in an aqueous two-phase system (Y. Ni, Jieyu Zhou, & Zhi-hao Sun, 2012).
Molecular Structure and Activity Studies
Sivakumar et al. (2021) conducted a comprehensive study on the molecular structure, spectroscopic characteristics, quantum chemical aspects, and antimicrobial activity of a pyridine-containing compound. Their work provides insight into the potential pharmaceutical applications of such compounds, demonstrating their relevance in developing new therapeutic agents with specified molecular properties (C. Sivakumar et al., 2021).
Process Development and Synthesis
Kopach et al. (2010) described the development of efficient synthesis routes for producing an intermediate involved in the manufacture of an NK1-II inhibitor. Their work involved a telescoped ortho lithation/condensation/oxidation process, highlighting advancements in chemical synthesis and process optimization for pharmaceutical intermediates (M. Kopach et al., 2010).
Biological Evaluation and Docking Studies
Ravula et al. (2016) synthesized a series of pyrazoline derivatives, including compounds with a pyridinyl methanone moiety, and evaluated their anti-inflammatory and antibacterial activities. Their research contributes to the understanding of how structural variations in chemical compounds can influence their biological activities and therapeutic potential (P. Ravula et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
(2-chlorophenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMCFDJRPUNFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415447 | |
| Record name | (2-chlorophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(pyridin-3-yl)methanone | |
CAS RN |
42374-49-2 | |
| Record name | (2-chlorophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



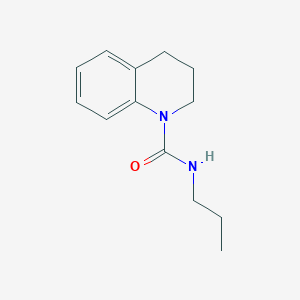
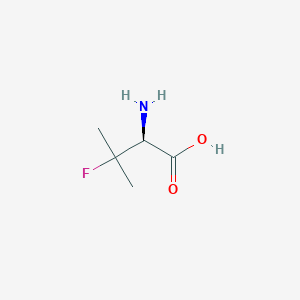
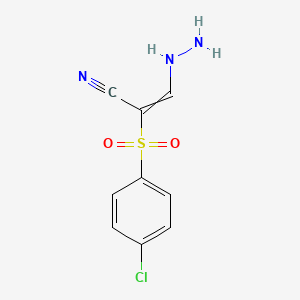
![6-[(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1623626.png)
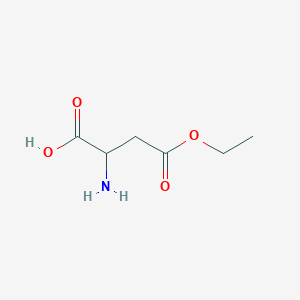
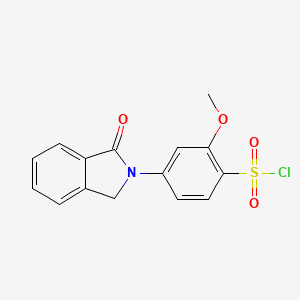
![2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole](/img/structure/B1623631.png)
![1'-benzoyl-2'-(3-methoxybenzoyl)-5'-methylspiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1623633.png)
![2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline](/img/structure/B1623634.png)

